molecular formula C20H23N5O3 B2404732 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one CAS No. 2034474-68-3

1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one

Katalognummer: B2404732
CAS-Nummer: 2034474-68-3
Molekulargewicht: 381.436
InChI-Schlüssel: WMMUVUOUOUEIAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one is a heterocyclic organic molecule featuring a central imidazolidin-2-one core substituted with a phenyl group at position 3 and a 2-oxoethyl chain linked to a 3-(pyrazin-2-yloxy)piperidine moiety. This structure combines a six-membered piperidine ring with a pyrazine oxygen substituent, which may influence solubility, bioavailability, and target binding.

Eigenschaften

IUPAC Name

1-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]-3-phenylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c26-19(15-24-11-12-25(20(24)27)16-5-2-1-3-6-16)23-10-4-7-17(14-23)28-18-13-21-8-9-22-18/h1-3,5-6,8-9,13,17H,4,7,10-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMUVUOUOUEIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.

Wirkmechanismus

The mechanism of action of 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Comparative Insights

Core Structure and Stability
  • Azetidin vs.
  • Imidazolidinone vs.
Functional Group Impact
  • Pyrazine vs. Phenothiazine/Isoquinoline: The pyrazin-2-yloxy group in the target compound likely enhances solubility due to its polar oxygen atom, contrasting with the lipophilic phenothiazine () or aromatic isoquinoline ().
  • Piperidine vs. Pyrrolidine : The piperidine moiety (six-membered) in the target compound may provide better steric accommodation in binding pockets compared to pyrrolidine (five-membered) in .

Research Findings and Implications

  • However, its imidazolidinone core and pyrazine substituent may redirect activity toward central nervous system (CNS) targets, given pyrazine’s prevalence in neuroactive compounds.
  • Computational Predictions: Molecular docking (as in ) could predict the target compound’s binding affinity, leveraging its rigid imidazolidinone and polar pyrazine groups for selective interactions.

Biologische Aktivität

1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one, with CAS number 2034474-68-3, is a complex organic compound belonging to the imidazolidinone class. This compound is noted for its unique structural features, which include an imidazolidinone ring, a pyrazine moiety, and a piperidine ring. These features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The molecular formula of this compound is C20H23N5O3C_{20}H_{23}N_{5}O_{3}, with a molecular weight of 381.4 g/mol. Its structure is characterized by the following components:

ComponentDescription
ImidazolidinoneA five-membered ring containing nitrogen atoms
PyrazineA six-membered ring containing two nitrogen atoms
PiperidineA six-membered saturated ring containing nitrogen

The biological activity of 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit the release of pro-inflammatory cytokines, such as IL-1β, in activated macrophages .
  • Neuroprotective Effects : The presence of the pyrazine moiety may contribute to neuroprotective properties, potentially making it useful in treating neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives of imidazolidinones have shown antimicrobial activity; thus, similar effects might be expected from this compound.

Case Studies and Research Findings

A review of literature reveals various studies exploring the biological activities of related compounds:

  • Study on Pyrazinoindoles : A review highlighted the synthesis and biological activities of pyrazinoindole derivatives, noting their anti-cancer and anti-infectious properties . This suggests that compounds with similar structural motifs could exhibit comparable activities.
  • Mechanistic Insights : In vitro studies have demonstrated that modifications to the piperidine ring can significantly alter biological activity, indicating the importance of structural nuances in therapeutic efficacy .

Comparative Analysis

To understand the uniqueness of 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one, a comparison with similar compounds is beneficial:

Compound NameKey FeaturesBiological Activity
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-onePyrrolidine instead of piperidinePotentially different activity profile
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-onep-Tolyl group variationVariability in receptor interaction

Q & A

Q. What are the key synthetic routes for synthesizing 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving:
  • Step 1 : Formation of the pyrazin-2-yloxy-piperidine intermediate through nucleophilic substitution (e.g., coupling 3-hydroxypiperidine with pyrazine derivatives under basic conditions) .
  • Step 2 : Introduction of the 2-oxoethyl group via alkylation or Michael addition, often using α-ketoesters or activated carbonyl reagents .
  • Step 3 : Cyclization with 3-phenylimidazolidin-2-one precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Critical Controls : Reaction temperature (60–100°C), anhydrous conditions, and inert atmosphere (N₂/Ar) to prevent side reactions .
  • Characterization : NMR (¹H/¹³C), HRMS, and HPLC (>95% purity) are mandatory for confirming structural integrity .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., piperidine NH at δ 3.2–3.5 ppm, pyrazine aromatic protons at δ 8.2–8.5 ppm) . ¹³C NMR confirms carbonyl groups (C=O at ~170–175 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C₂₀H₂₂N₄O₃: 367.1764) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Q. What biological targets are associated with this compound?

  • Methodological Answer :
  • Primary Targets : Phosphodiesterases (PDEs) and kinase enzymes due to structural similarity to pyridazine/pyrazine derivatives .
  • Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity (reported IC₅₀ values for PDE4: 0.5–2 µM in preliminary studies) .
  • Cellular Models : Test in HEK293 or RAW264.7 cells for cAMP/cGMP modulation .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidine-pyrazine intermediate?

  • Methodological Answer :
  • Solvent Optimization : Replace DCM with THF or acetonitrile to enhance nucleophilicity of the hydroxyl group in 3-hydroxypiperidine .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate substitution reactions (yield improvement: 60% → 85%) .
  • Table 1 : Example reaction conditions:
ReagentSolventTemp (°C)Yield (%)
Pyrazine-2-ClTHF8085
Pyrazine-2-ClDCM4060

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Purity Verification : Re-analyze batches via HPLC and HRMS to rule out impurities (e.g., residual solvents or unreacted intermediates) .
  • Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., Rolipram for PDE4) .
  • Structural Analogs Comparison : Test derivatives (e.g., pyrimidine vs. pyrazine substitutions) to isolate pharmacophore contributions .

Q. What strategies are recommended for in vivo pharmacokinetic (PK) studies?

  • Methodological Answer :
  • Formulation : Use PEG-400/saline (70:30) for solubility enhancement (target plasma concentration: ≥1 µg/mL) .
  • Dosing : Single IV/PO administration in rodents (5–10 mg/kg) with serial blood sampling over 24h .
  • Analytical Method : LC-MS/MS with deuterated internal standards (LLOQ: 1 ng/mL) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with:
  • Varied piperidine substituents (e.g., 4-methylpiperidine vs. 3-fluoropiperidine) .
  • Alternative heterocycles (e.g., replacing imidazolidinone with thiazolidinone) .
  • Table 2 : SAR trends from analogs:
ModificationPDE4 IC₅₀ (µM)Solubility (mg/mL)
Parent compound1.20.05
4-Methylpiperidine0.80.03
Thiazolidinone3.50.12

Data Contradiction Analysis

Q. Why do some studies report poor solubility despite moderate logP values?

  • Methodological Answer :
  • Crystallinity : Perform X-ray diffraction (XRPD) to detect polymorphic forms; amorphous dispersions may improve solubility .
  • Counterion Screening : Test hydrochloride or mesylate salts (e.g., solubility increase from 0.05 mg/mL to 0.3 mg/mL with HCl salt) .

Experimental Design Guidance

Q. What in vitro assays are suitable for evaluating off-target effects?

  • Methodological Answer :
  • Panel Screening : Use Eurofins CEREP panels (≥50 targets, including GPCRs, ion channels) at 10 µM .
  • CYP Inhibition : Assess CYP3A4/2D6 activity using human liver microsomes and LC-MS/MS .

Q. How to validate target engagement in disease models?

  • Methodological Answer :
  • Biomarker Analysis : Measure cAMP levels in LPS-induced inflammation models (e.g., 50% reduction at 5 mg/kg dose) .
  • Imaging : PET tracers (e.g., ¹⁸F-labeled analogs) for in vivo target occupancy studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.